1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole
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Overview
Description
1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole is a synthetic compound that features a unique combination of indole and triazole moieties, along with a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the trimethoxyphenyl group: This step often involves the use of trimethoxybenzaldehyde or its derivatives in a condensation reaction.
Formation of the indole ring: This can be synthesized through Fischer indole synthesis or other suitable methods.
Final assembly: The final step involves coupling the triazole and indole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions
Chemical Reactions Analysis
1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Scientific Research Applications
1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent by inhibiting tubulin polymerization and inducing apoptosis in cancer cells.
Biological Studies: It has been used in studies related to its anti-inflammatory, anti-bacterial, and anti-fungal properties.
Chemical Biology: The compound is used as a probe to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole can be compared with other similar compounds:
Properties
CAS No. |
884867-15-6 |
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Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole |
InChI |
InChI=1S/C20H20N4O3/c1-23-8-7-13-9-15(5-6-16(13)23)24-12-21-22-20(24)14-10-17(25-2)19(27-4)18(11-14)26-3/h5-12H,1-4H3 |
InChI Key |
TXHKYLOYOGMNFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)N3C=NN=C3C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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